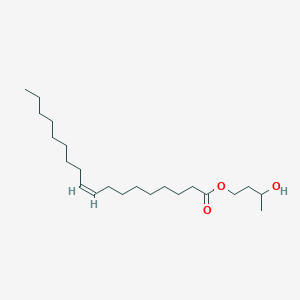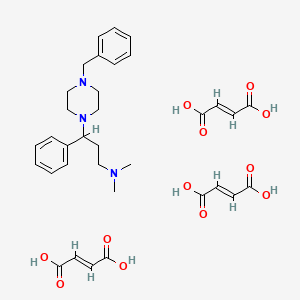
Tetradecanoic acid, 3-hydroxybutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic acid, 3-hydroxybutyl ester, also known as butyl 3-hydroxytetradecanoate, is an ester derived from tetradecanoic acid (myristic acid) and 3-hydroxybutanol. This compound is part of the ester family, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-hydroxybutyl ester typically involves the esterification of tetradecanoic acid with 3-hydroxybutanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For example, the use of sulfuric acid as a catalyst can facilitate the esterification process under reflux conditions. Alternatively, enzymatic catalysis using lipases, such as Candida antarctica lipase B, can be employed for a more environmentally friendly synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of enzymatic catalysts is also gaining popularity in industrial applications due to their specificity and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 3-hydroxybutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 3-hydroxybutanol.
Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 3-hydroxybutanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Tetradecanoic acid, 3-hydroxybutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of tetradecanoic acid, 3-hydroxybutyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The ester bond can be hydrolyzed by esterases, releasing tetradecanoic acid and 3-hydroxybutanol, which can then participate in further metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Myristic acid (Tetradecanoic acid): A common saturated fatty acid with similar structural properties.
Butyl esters of other fatty acids: Such as butyl palmitate and butyl stearate, which have similar ester functional groups but differ in the length of the fatty acid chain.
Uniqueness
Tetradecanoic acid, 3-hydroxybutyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
89457-39-6 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-hydroxybutyl tetradecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-16-15-17(2)19/h17,19H,3-16H2,1-2H3 |
InChI Key |
QZVFXQJPKMPIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


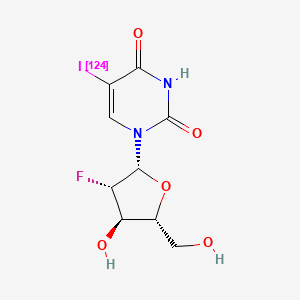
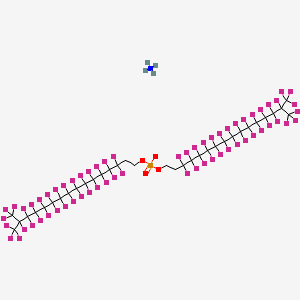
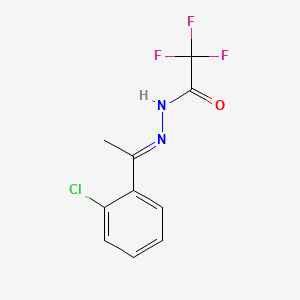
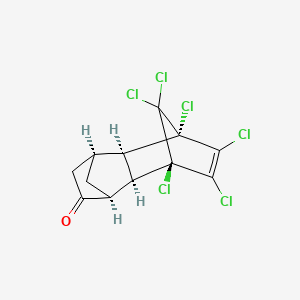
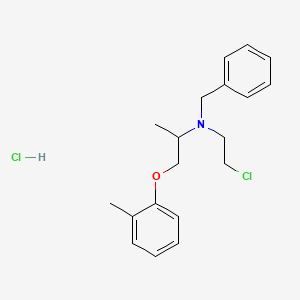
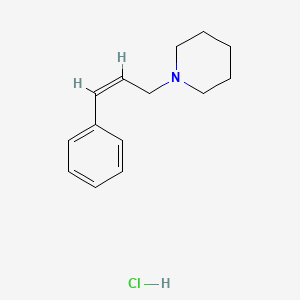
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
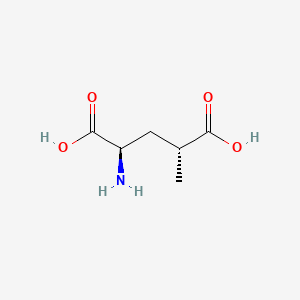
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
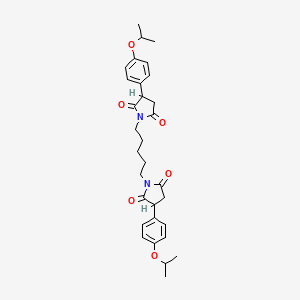
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
